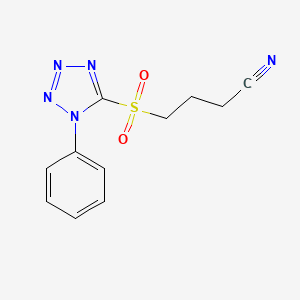
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile is a chemical compound with the molecular formula C₁₁H₁₁N₅O₂S and a molecular weight of 277.302 g/mol It is characterized by the presence of a phenyltetrazole group attached to a sulfonylbutanenitrile moiety
Métodos De Preparación
The synthesis of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile typically involves the reaction of primary or secondary alcohols with 1-phenyl-1(H)-tetrazole-5-thiol and [Me₂NCHSEt]⁺ BF₄⁻ . This method provides a direct and efficient route to the desired product. Industrial production methods may involve similar synthetic routes, optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The phenyltetrazole group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfonyl and nitrile groups may also contribute to the compound’s overall reactivity and binding properties.
Comparación Con Compuestos Similares
Similar compounds to 4-(1-Phenyltetrazol-5-yl)sulfonylbutanenitrile include:
4-(1-Phenyltetrazol-5-yl)sulfonylbutanoic acid: Differing by the presence of a carboxylic acid group instead of a nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanamide: Featuring an amide group in place of the nitrile.
4-(1-Phenyltetrazol-5-yl)sulfonylbutanol: Containing a hydroxyl group instead of the nitrile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
309241-44-9 |
|---|---|
Fórmula molecular |
C11H11N5O2S |
Peso molecular |
277.30 g/mol |
Nombre IUPAC |
4-(1-phenyltetrazol-5-yl)sulfonylbutanenitrile |
InChI |
InChI=1S/C11H11N5O2S/c12-8-4-5-9-19(17,18)11-13-14-15-16(11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Clave InChI |
ACNDIYANAZBFHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



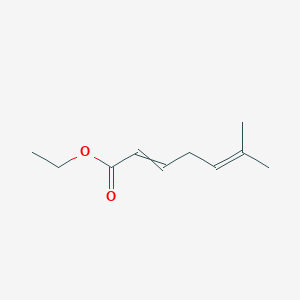
![8-Methoxy-4,4,6-trimethyl-7,8-dihydro-1H-pyrido[3,4-D][1,3]oxazin-2(4H)-one](/img/structure/B12568765.png)
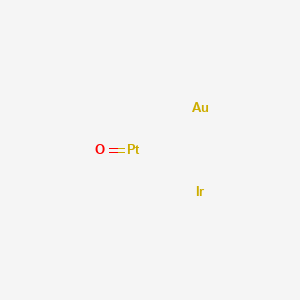
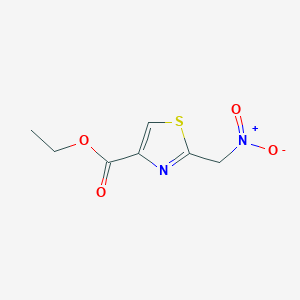
![4-[Methyl(prop-2-en-1-yl)amino]benzaldehyde](/img/structure/B12568779.png)
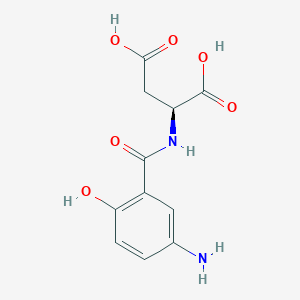
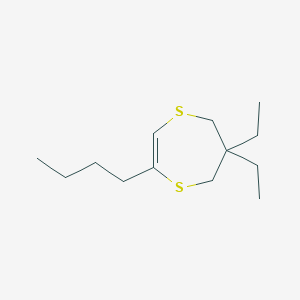
![5-[(E)-(4-Nitrophenyl)diazenyl]benzene-1,3-diol](/img/structure/B12568795.png)
![4-[(2-Ethylhexyl)amino]-4-oxo-2-sulfobutanoic acid](/img/structure/B12568798.png)
![Phosphonic acid, [(1S)-1-hydroxypropyl]-, bis(1-methylethyl) ester](/img/structure/B12568803.png)


![6-Chloro-3-[3-(methylsulfanyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12568823.png)
